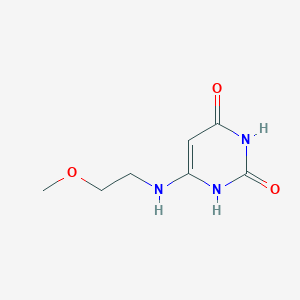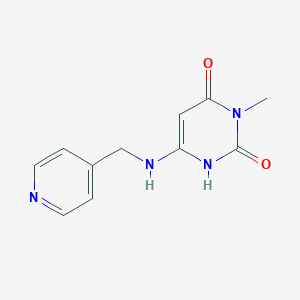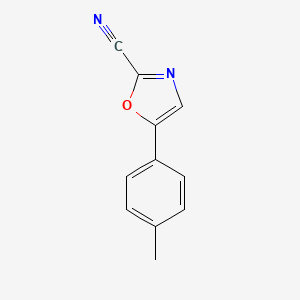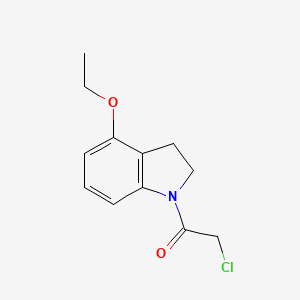
1-(4-乙氧基吲哚啉-1-基)-2-氯乙酮
描述
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:抗病毒和抗癌潜力
吲哚衍生物,例如1-(4-乙氧基吲哚啉-1-基)-2-氯乙酮,在药理学研究中显示出巨大的潜力,因为它们具有多种生物活性。 它们已被研究用于其抗流感病毒和柯萨奇病毒B4的抗病毒特性,某些化合物表现出抑制活性并具有较高的选择性指数 。 此外,还探索了它们的抗癌潜力,一些衍生物对人癌细胞系表现出很强的细胞毒性,表明它们作为抗癌药物的潜力 。
生物化学:化学蛋白质组学研究
在生物化学中,这种化合物被用作半胱氨酸反应性的小分子片段,用于化学蛋白质组学研究。 它有助于识别和表征传统上可药物靶向的蛋白质以及由于其具有挑战性而被认为“不可药物靶向”的蛋白质 。这种应用对于在分子水平上理解蛋白质功能和相互作用至关重要。
药物化学:阿尔茨海默病研究
吲哚啉-2-酮衍生物的结构特征已被药物化学家利用来设计阿尔茨海默病的抑制剂。 这些化合物已被合成并测试了它们抑制乙酰胆碱酯酶(AChE)的能力,乙酰胆碱酯酶是与该疾病进展相关的关键酶 。最有效的化合物显示出显着的抑制百分比,突出了它们的治疗潜力。
有机合成:药物开发的构建块
1-(4-乙氧基吲哚啉-1-基)-2-氯乙酮是有机合成中的重要构建块。它用于创建更复杂的分子,这些分子可以进一步开发成具有各种治疗应用的药物。 它在合成含有咪唑的化合物中的作用尤其值得注意,这些化合物表现出广泛的生物活性 。
药物设计:靶向蛋白质降解
这种化合物的作用扩展到药物设计,它被用于开发用于靶向蛋白质降解的亲电子PROTAC®分子。 这种创新方法可以选择性地消除致病蛋白质,为治疗干预提供了新的途径 。
化工:工艺优化
在化工中,1-(4-乙氧基吲哚啉-1-基)-2-氯乙酮参与工艺优化以及开发合成有价值的化学中间体的有效方法。 它在制备如丙环唑等农业杀菌剂中的应用体现了其工业重要性 。
作用机制
Target of Action
It is noted that this compound is a key intermediate required for the synthesis of prothioconazole , which is a promising agricultural fungicide .
Mode of Action
It’s possible that it interacts with its targets via nucleophilic substitution .
Result of Action
It is known to be a key intermediate in the synthesis of prothioconazole .
生化分析
Biochemical Properties
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Cellular Effects
The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. The effects of this compound on metabolic pathways can provide insights into its potential therapeutic applications and toxicity .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one within cells and tissues are essential for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11-5-3-4-10-9(11)6-7-14(10)12(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSQFCFMSUBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


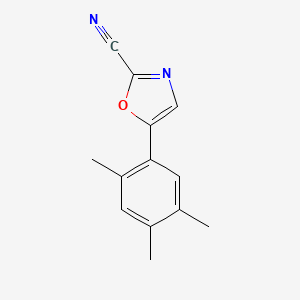

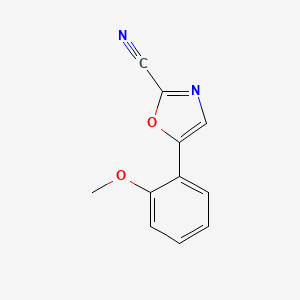

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
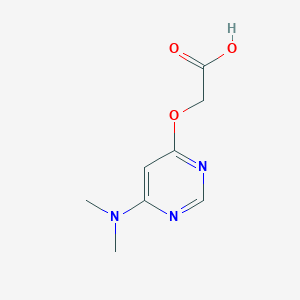
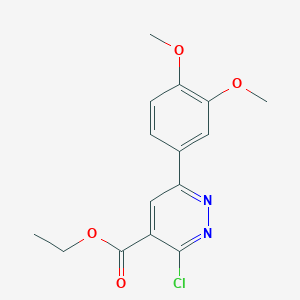
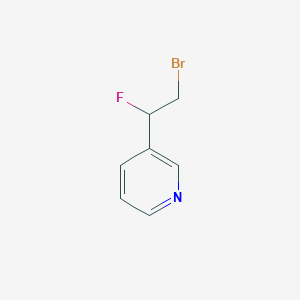
![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)
